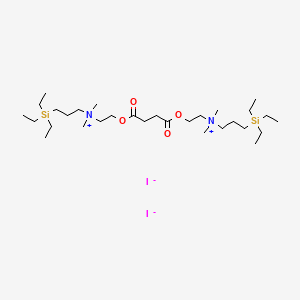
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide is a complex organic compound with a unique structure. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound’s structure includes multiple functional groups, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves several steps. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving the appropriate precursors.
Functional Group Addition: Various functional groups are added to the core structure through substitution reactions.
Final Assembly: The final compound is assembled by combining the intermediate products under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Análisis De Reacciones Químicas
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-11,14-dioxo-N,N,7,7-tetramethyl-N-(3-(triethylsilyl)propyl)-, diiodide can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide
- Other azonia-silaheptadecan derivatives
These compounds share similar core structures but differ in their functional groups and specific properties. The unique combination of functional groups in this compound gives it distinct chemical and biological properties .
Propiedades
Número CAS |
95521-13-4 |
|---|---|
Fórmula molecular |
C30H66I2N2O4Si2 |
Peso molecular |
828.8 g/mol |
Nombre IUPAC |
2-[4-[2-[dimethyl(3-triethylsilylpropyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C30H66N2O4Si2.2HI/c1-11-37(12-2,13-3)27-17-21-31(7,8)23-25-35-29(33)19-20-30(34)36-26-24-32(9,10)22-18-28-38(14-4,15-5)16-6;;/h11-28H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
JRKWHBFFJXZSKM-UHFFFAOYSA-L |
SMILES canónico |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


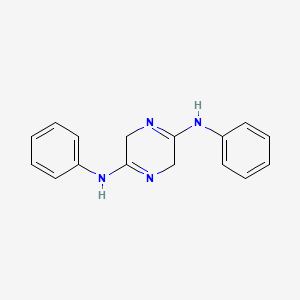
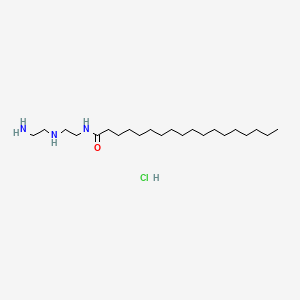
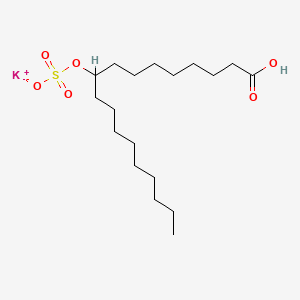
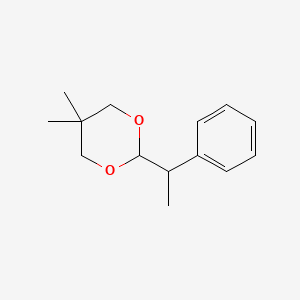
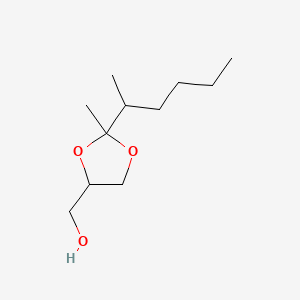
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
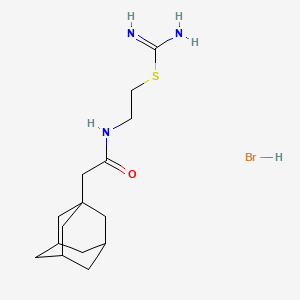
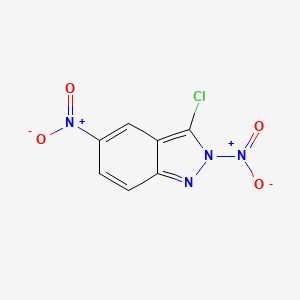
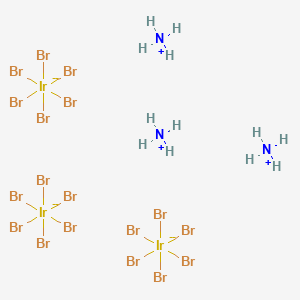
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)

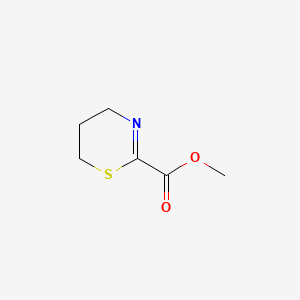
![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)
